molecular formula C12H15ClN2 B13436886 Detomidine-13C,15N2 Hydrochloride

Detomidine-13C,15N2 Hydrochloride

Cat. No.: B13436886
M. Wt: 225.69 g/mol
InChI Key: OIWRDXKNDCJZSM-BGIYLATFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Detomidine-13C,15N2 Hydrochloride is a labeled analogue of Detomidine, an imidazole derivative and α2-adrenergic agonist. It is primarily used as a sedative for large animals, especially horses. The compound is characterized by the incorporation of stable isotopes, carbon-13 and nitrogen-15, which makes it valuable for various research applications .

Preparation Methods

The preparation of Detomidine-13C,15N2 Hydrochloride involves several synthetic steps. One method includes the addition reaction of (2,3-dimethylphenyl) magnesium bromide with formaldehyde of 1H imidazoles, followed by a reduction reaction with isopropanol in the presence of concentrated hydrochloric acid . This method is noted for its simplicity, high yield, and cost-effectiveness.

Chemical Reactions Analysis

Detomidine-13C,15N2 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions. Common reagents used in these reactions include formaldehyde, isopropanol, and concentrated hydrochloric acid.

Scientific Research Applications

Detomidine-13C,15N2 Hydrochloride is extensively used in scientific research due to its stable isotope labeling. Some of its applications include:

    Proteomics Research: It is used as a biochemical tool for studying protein interactions and functions.

    Metabolic Research: The stable isotopes allow researchers to study metabolic pathways in vivo safely.

    Environmental Studies: It serves as a standard for detecting environmental pollutants.

    Clinical Diagnostics: Used in imaging, diagnosis, and newborn screening

Mechanism of Action

Detomidine-13C,15N2 Hydrochloride exerts its effects by acting as an α2-adrenergic agonist. It binds to presynaptic α2-adrenoceptors, inhibiting the release of norepinephrine. This action results in sedation, analgesia, and muscle relaxation. The compound’s mechanism involves the central nervous system, where it inhibits the transfer of pain impulses .

Comparison with Similar Compounds

Detomidine-13C,15N2 Hydrochloride is compared with other α2-adrenergic agonists such as:

This compound stands out due to its stable isotope labeling, making it uniquely valuable for research applications.

Properties

Molecular Formula

C12H15ClN2

Molecular Weight

225.69 g/mol

IUPAC Name

5-[(2,3-dimethylphenyl)methyl]-(213C,1,3-15N2)1H-imidazole;hydrochloride

InChI

InChI=1S/C12H14N2.ClH/c1-9-4-3-5-11(10(9)2)6-12-7-13-8-14-12;/h3-5,7-8H,6H2,1-2H3,(H,13,14);1H/i8+1,13+1,14+1;

InChI Key

OIWRDXKNDCJZSM-BGIYLATFSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)CC2=C[15N]=[13CH][15NH]2)C.Cl

Canonical SMILES

CC1=C(C(=CC=C1)CC2=CN=CN2)C.Cl

Origin of Product

United States

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